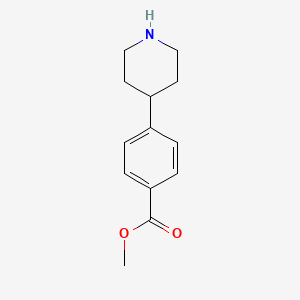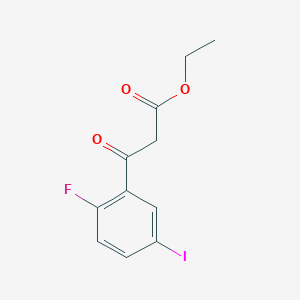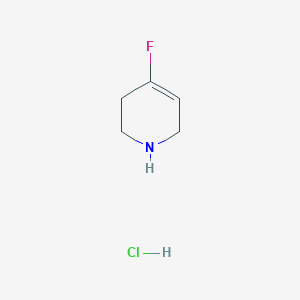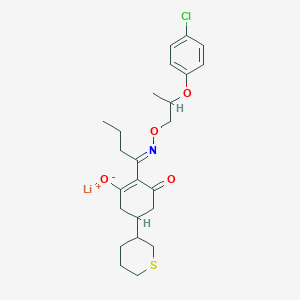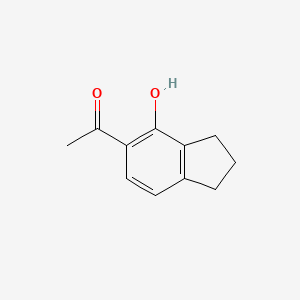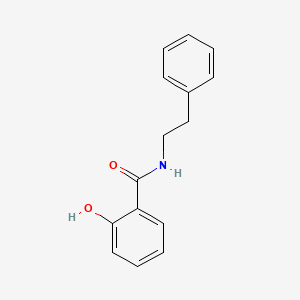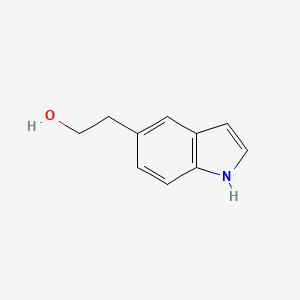
1H-Indole-5-ethanol
Overview
Description
1H-Indole-5-ethanol, also known as Tryptophol, is an aromatic alcohol that induces sleep in humans . It is found in wine as a secondary product of ethanol fermentation . It is also produced by the trypanosomal parasite in sleeping sickness . It forms in the liver as a side-effect of disulfiram treatment .
Synthesis Analysis
A general approach for the synthesis of 1- (1 H -indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5- (1 H -indol-3-yl)-3 H -1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set (B3LYP/6-311++G**) .Chemical Reactions Analysis
Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical And Chemical Properties Analysis
Indole’s unique physical and chemical properties, such as the network of hydrogen bonds, large surface tension, high specific heat capacity, and high polarity helps many organic reactions to proceed with a high reaction rate and selectivity and to provide excellent yields .Scientific Research Applications
Crystal Structure Analysis
1H-Indole derivatives have been utilized in studying crystal structures and intermolecular interactions. For instance, the crystal structure of a 1H-indole derivative was analyzed using Hirshfeld surface and X-ray diffraction, providing insights into molecular interactions (Barakat et al., 2017).
Antibacterial and Antifungal Applications
Several 1H-indole derivatives have shown potential in antimicrobial activities. Research has demonstrated their effectiveness against bacterial strains like Escherichia coli and fungal strains such as Aspergillus niger (Anonymous, 2020).
Pharmaceutical Synthesis
1H-Indole derivatives play a significant role in the synthesis of pharmaceutical compounds. Their utility in one-pot synthesis of pharmaceutically interesting compounds has been highlighted, emphasizing eco-friendliness and efficiency (Brahmachari & Banerjee, 2014).
Medicinal Chemistry
Indole derivatives have been explored for their medicinal properties. For instance, a study investigated the medicinal activity of an alkaloidic compound derived from Solanum melongena, exhibiting antibacterial properties (Al-saadi et al., 2016).
Organic Synthesis
1H-Indole derivatives have been used in the synthesis of various organic compounds, as demonstrated in the preparation of pyrazolylindole derivatives using ethanol as a solvent (Jukić et al., 1999).
Spectroscopy Studies
The interaction between 1H-indole derivatives and polar molecules has been studied using spectroscopy, providing insights into complex formation and photophysical properties (Belletěte et al., 1986).
Catalysis Research
1H-Indole derivatives have been involved in studies of catalysis, such as the silicon-directed oxa-Pictet-Spengler cyclizations, highlighting their utility in organic reactions (Zhang et al., 2005).
Biological Activity Studies
Research into the biological functions of 1H-indole derivatives, particularly in relation to antimicrobial activity, has been conducted, assessing their potential in treating bacterial and fungal infections (Al-Obaidy et al., 2020).
Green Chemistry
1H-Indole derivatives have been used in the development of green chemistry protocols, emphasizing eco-friendly synthesis of biologically active compounds (Kaur et al., 2020).
Chemical Analysis
Optimized methods for the determination of indole derivatives have been developed, enhancing the understanding of their chemical properties (Kysilka & Wurst, 1988).
Future Directions
properties
IUPAC Name |
2-(1H-indol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-6-4-8-1-2-10-9(7-8)3-5-11-10/h1-3,5,7,11-12H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANLUIKBHJYUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-ethanol | |
CAS RN |
281232-81-3 | |
| Record name | 2-(1H-indol-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

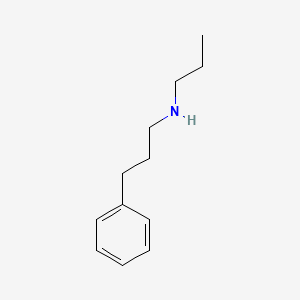
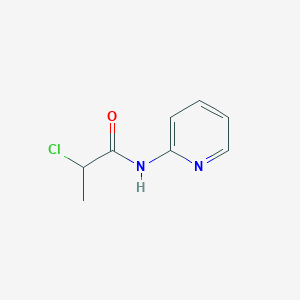
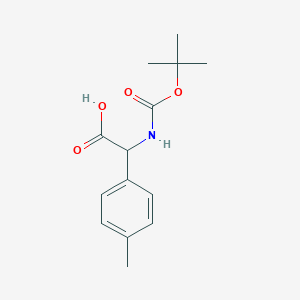
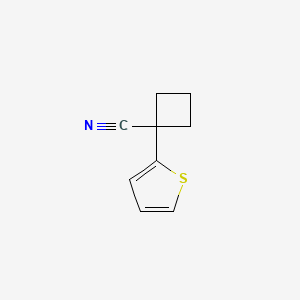
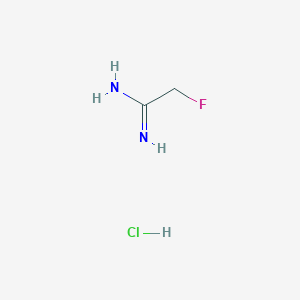
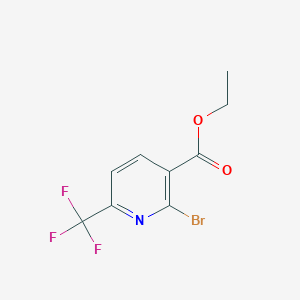
![(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde](/img/structure/B3121187.png)
![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)
